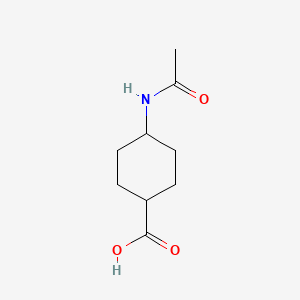![molecular formula C20H13BrClN7O2 B2541135 5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1007172-70-4](/img/structure/B2541135.png)
5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidin-4-yl compounds are a class of organic compounds that contain a pyrazolo[3,4-d]pyrimidin-4-yl moiety . They are often used as building blocks in organic synthesis . These compounds can have various substituents, such as bromo, chloro, and methyl groups, which can significantly affect their properties and reactivity .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolo[3,4-d]pyrimidin-4-yl ring, which can have various substituents . The presence of these substituents can significantly affect the compound’s properties and reactivity .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-yl compounds can undergo various chemical reactions, such as oxidation, amination, halogenation, and C–C bond formation . The specific reactions and their outcomes can depend on the substituents present on the pyrazolo[3,4-d]pyrimidin-4-yl ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their structure. For example, the presence of different substituents can affect the compound’s polarity, solubility, stability, and reactivity .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrazolines, including derivatives like our compound, have been investigated for their antibacterial and antifungal effects. They show promise in combating various pathogens. For instance, studies have reported antibacterial activity against different strains, including Gram-positive and Gram-negative bacteria . Further research could explore its potential as a novel antimicrobial agent.
Antioxidant Activity
Oxidative stress plays a crucial role in various diseases. Pyrazolines have been studied for their antioxidant effects, which help counteract free radicals and reactive oxygen species. Assessing the antioxidant capacity of our compound could be informative .
Leishmanicidal and Antimalarial Activities
While not directly mentioned in the literature for this specific compound, pyrazole-bearing derivatives have shown potent antileishmanial and antimalarial activities . It might be worthwhile to explore these aspects further.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study and development of new pyrazolo[3,4-d]pyrimidin-4-yl compounds is an active area of research. These compounds have potential applications in various fields, including medicine and agriculture . Future research could focus on exploring new synthesis routes, studying the properties of these compounds, and investigating their potential applications .
Propiedades
IUPAC Name |
5-bromo-N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN7O2/c1-11-7-17(26-20(30)15-5-6-16(21)31-15)29(27-11)19-14-9-25-28(18(14)23-10-24-19)13-4-2-3-12(22)8-13/h2-10H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOWLSAXXWNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

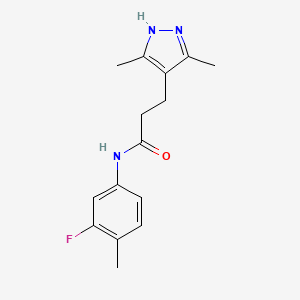
![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)


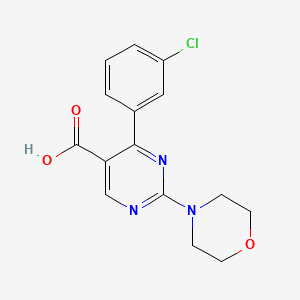

![Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)
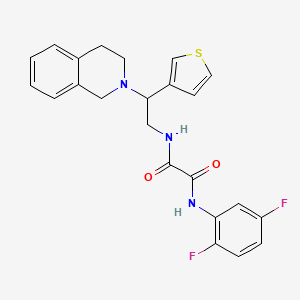
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2541069.png)
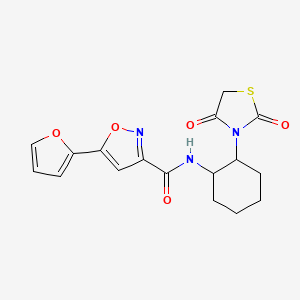
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2541074.png)
